molecular formula C14H13BrN4O2 B3007815 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione CAS No. 331675-25-3

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione

Cat. No.: B3007815
CAS No.: 331675-25-3
M. Wt: 349.188
InChI Key: WCIOYEORQHPSOL-UHFFFAOYSA-N
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Description

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione, also known as BrB-DMPP, is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis Techniques

  • Thietanyl Protection in Synthesis : A study by Khaliullin & Shabalina (2020) explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. This approach overcomes challenges in synthesizing 1-benzyl-3,7-dihydro-1H-purine-2,6-diones by preventing simultaneous debenzylation at both N1 and N7 positions. The method was noted for its mild conditions and simple execution, offering a new route for synthesizing these compounds (Khaliullin & Shabalina, 2020).

Computational Chemistry and Spectroscopy Studies

  • Investigation of Anticancer Properties : Sayın & Üngördü (2018) performed computational investigations on compounds including 3,7-dimethylpurine-2,6-dione and their metal complexes. This study focused on their geometric parameters, IR spectrum, and NMR spectrum, evaluating their potential anticancer activity. The research indicated that these complexes might possess higher anticancer activity than some existing treatments (Sayın & Üngördü, 2018).

Electrochemistry

  • Anodic Decomposition Pathways Study : Arias, Brillas, and Costa (1990) investigated the electrochemical oxidation of compounds including 4-bromo-2,6-dimethylaniline, examining their oxidation processes in various conditions. This study offers insights into the electrochemical behaviors of similar compounds, which could be pertinent for understanding 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione (Arias, Brillas, & Costa, 1990).

Applications in Receptor Affinity and Pharmacology

  • Receptor Affinity and Pharmacological Evaluation : A study by Chłoń-Rzepa et al. (2013) investigated arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing their potential in psychotropic activity. This research could be significant for understanding the biological interactions of this compound in similar contexts (Chłoń-Rzepa et al., 2013).

Inhibition Studies

  • Inhibition Performances for Mild Steel Protection : Chafiq et al. (2020) explored the use of compounds including 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione for mild steel corrosion inhibition in acidic solutions. This study's relevance lies in its demonstration of the effectiveness of such compounds in corrosion inhibition, which might extend to this compound (Chafiq et al., 2020).

Properties

IUPAC Name

1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2/c1-17-10-11(16-13(17)15)18(2)14(21)19(12(10)20)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIOYEORQHPSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331830
Record name 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331675-25-3
Record name 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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